molecular formula C18H18N2O4S B251850 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B251850
M. Wt: 358.4 g/mol
InChI Key: IFHGVHVTNSUUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide, commonly known as EBA, is a chemical compound that has been synthesized in recent years. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. This makes EBA a promising candidate for cancer treatment.

Mechanism of Action

EBA inhibits the activity of CA IX, an enzyme that is overexpressed in many types of cancer cells. CA IX plays a role in regulating the pH of tumor cells, which is important for their survival and growth. By inhibiting CA IX, EBA disrupts the pH regulation in cancer cells, leading to their death.
Biochemical and Physiological Effects:
EBA has been shown to have low toxicity and high selectivity for CA IX, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anti-cancer activity.

Advantages and Limitations for Lab Experiments

EBA has several advantages for lab experiments, including its low toxicity and high selectivity for CA IX. However, its synthesis is complex and requires several steps, which may limit its availability for research.

Future Directions

There are several future directions for research on EBA. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the optimization of EBA for cancer treatment, including the development of new formulations and combination therapies. Additionally, further research is needed to fully understand the mechanism of action of EBA and its effects on tumor microenvironment.

Synthesis Methods

The synthesis of EBA involves a series of chemical reactions that start with the reaction of 2-aminobenzothiazole with ethyl chloroacetate to form 6-ethoxy-1,3-benzothiazol-2-amine. This intermediate is then reacted with 4-methoxyphenol in the presence of sodium hydride to form EBA.

Scientific Research Applications

EBA has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in hypoxic conditions where CA IX is overexpressed. EBA has also been studied for its potential as a diagnostic tool for imaging hypoxic tumors.

properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H18N2O4S/c1-3-23-14-8-9-15-16(10-14)25-18(19-15)20-17(21)11-24-13-6-4-12(22-2)5-7-13/h4-10H,3,11H2,1-2H3,(H,19,20,21)

InChI Key

IFHGVHVTNSUUCW-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)OC

Origin of Product

United States

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